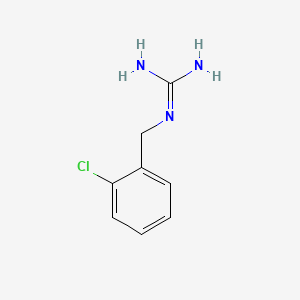

1-(2-Chlorobenzyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIBCPLFOPWWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorobenzyl)guanidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 1-(2-Chlorobenzyl)guanidine. The document delves into the strategic considerations behind the synthetic pathway, offers a detailed experimental protocol, and outlines a rigorous, multi-technique approach for structural elucidation and purity confirmation.

Introduction: The Significance of the Guanidinium Moiety

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Due to the extensive resonance delocalization of the positive charge in its protonated form, the guanidinium cation (pKa ≈ 13.6) is a strong base that remains protonated under physiological conditions.[1][2] This feature allows it to engage in strong hydrogen bonding and electrostatic interactions with biological targets such as carboxylates and phosphates, making it a key component in numerous biologically active natural products and synthetic drugs.[3][4]

This compound incorporates this highly basic moiety with a lipophilic 2-chlorobenzyl group. This combination of a polar, charge-stabilized head and a nonpolar tail is a common motif in pharmacologically active molecules. This guide provides a robust framework for the reliable synthesis and definitive characterization of this target compound, ensuring a solid foundation for further research and development.

Synthesis of this compound Hydrochloride

The most direct and widely adopted strategy for synthesizing substituted guanidines is the guanylation of a primary amine. This involves the reaction of an amine with a reagent that delivers the "C(=NH)NH2" fragment.

2.1. Synthetic Strategy & Rationale

The core transformation is the nucleophilic attack of 2-chlorobenzylamine on a suitable guanylating agent. Several classes of guanylating agents are available, including cyanamide, S-methylisothioureas, and pyrazole-carboxamidines.[5][6] For this guide, we focus on a straightforward and cost-effective method utilizing the reaction of 2-chlorobenzylamine hydrochloride with cyanamide.

-

Causality Behind Component Selection:

-

2-Chlorobenzylamine Hydrochloride: The starting amine is commercially available and can also be synthesized from 2-chlorobenzyl chloride.[7][8] Using the hydrochloride salt enhances stability and simplifies handling.

-

Cyanamide (H₂NCN): This is one of the simplest guanylating agents. The reaction mechanism involves the nucleophilic amine attacking the electrophilic nitrile carbon of cyanamide, followed by proton transfer to form the guanidinium salt.[6]

-

Reaction as a Salt: The final product is isolated as the hydrochloride salt. This is advantageous as guanidine salts are typically stable, crystalline solids with well-defined melting points, making them easier to purify and characterize than the free base, which can be hygroscopic or an oil.[9]

-

2.2. Visualization of the Synthetic Workflow

The synthesis follows a logical progression from starting materials to the final, purified product.

Caption: Synthetic workflow for this compound HCl.

2.3. Detailed Experimental Protocol

This protocol describes the synthesis of this compound hydrochloride.

Materials and Reagents:

-

2-Chlorobenzylamine hydrochloride (1.0 eq)

-

Cyanamide, 50 wt. % in water (1.2 eq)

-

2-Propanol (or other suitable high-boiling solvent)

-

Ethanol

-

Deionized Water

-

Activated Carbon

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzylamine hydrochloride (1.0 eq) and 2-propanol.

-

Addition of Guanylating Agent: While stirring, add the 50 wt. % aqueous solution of cyanamide (1.2 eq) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Isolation of Crude Product: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to facilitate precipitation. Collect the crude solid product by vacuum filtration and wash with a small amount of cold 2-propanol.

-

Purification by Recrystallization: Transfer the crude solid to a new flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely. If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight. The typical melting point for guanidine hydrochloride is in the range of 184-188°C.[9][10]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound HCl. This is achieved through a combination of spectroscopic and analytical techniques, creating a self-validating system where each result corroborates the others.

3.1. Visualization of the Characterization Workflow

The characterization process integrates multiple analytical techniques to build a complete profile of the compound.

Caption: Integrated workflow for the characterization of the target compound.

3.2. Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound HCl (C₈H₁₀ClN₃·HCl).

| Technique | Parameter | Expected Observation & Rationale |

| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity | ~8.5-7.5 (br s): Guanidinium N-H protons. Broad due to quadrupole broadening and exchange. ~7.5-7.2 (m): 4 aromatic protons (Ar-H) on the chlorophenyl ring. ~4.5 (s or t): 2 methylene protons (-CH₂-). May appear as a triplet if coupled to adjacent NH. Rationale: Confirms the presence and connectivity of all proton environments. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~157 ppm: Guanidinium carbon (C=N).[11] ~135-127 ppm: 6 aromatic carbons (Ar-C). ~45 ppm: Methylene carbon (-CH₂-). Rationale: Confirms the carbon skeleton and the presence of the key guanidinium carbon. |

| Mass Spec. (ESI-MS) | m/z | [M+H]⁺ at ~184.07 & 186.07: Corresponds to the protonated free base [C₈H₁₁ClN₃]⁺. Rationale: The presence of two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 is the characteristic isotopic signature of a single chlorine atom (³⁵Cl/³⁷Cl), confirming its presence.[12][13][14] |

| FTIR | Wavenumber (cm⁻¹) | ~3400-3100 (broad): N-H stretching vibrations of the guanidinium group.[15] ~1650 (strong): C=N stretching of the guanidinium group.[15][16] ~1590, 1480: Aromatic C=C stretching. Rationale: Confirms the presence of key functional groups (N-H, C=N, aromatic ring). |

| HPLC | Retention Time, Peak Area | A single major peak indicates high purity. The area of the peak can be used for quantification. Guanidine compounds are typically analyzed using cation-exchange or mixed-mode chromatography.[17][18][19][20] |

| Melting Point | Temperature (°C) | A sharp melting point range (e.g., 185-187°C) is indicative of a pure crystalline compound.[9] |

| Elemental Analysis | %C, %H, %N | Experimental percentages should match the theoretical values for the molecular formula C₈H₁₁Cl₂N₃. (Theoretical: C 43.66%, H 5.04%, N 19.09%). |

3.3. Self-Validating System: Ensuring Trustworthiness

The integrity of the final compound is established by the convergence of data from all analytical techniques.

-

Structural Confirmation: The proton and carbon environments observed in NMR must be consistent with the functional groups identified by FTIR .

-

Molecular Formula Verification: The molecular weight determined by Mass Spectrometry (including the crucial chlorine isotope pattern) must correspond to the molecular formula validated by Elemental Analysis .

-

Purity Assessment: The high purity indicated by a single peak in HPLC is physically confirmed by a sharp Melting Point .

This cross-validation ensures that the material being studied is indeed this compound HCl of high purity, providing a trustworthy basis for any subsequent biological or chemical investigations.

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis of this compound hydrochloride via the guanylation of 2-chlorobenzylamine. Furthermore, it has presented a comprehensive, multi-faceted characterization strategy. By integrating spectroscopic and analytical data, researchers can establish a self-validating system to rigorously confirm the structure and purity of the target compound. This approach provides the necessary scientific integrity for professionals in drug discovery and chemical research, enabling confident advancement of their work with this important guanidine derivative.

References

-

Synthesis of 2-chlorobenzylamine. (n.d.). PrepChem.com. Retrieved from [Link]

- Jackson, Jr., et al. (1990). Method for preparing 2-chlorobenzylamine. EP0367232A2. Google Patents.

-

Guanidine HCL. (n.d.). BioSpectra, Inc. Retrieved from [Link]

-

Guanidine hydrochloride, Guanidine HCL, CAS 50-01-1. (2018). Yacoo Science. Retrieved from [Link]

-

Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Bielak, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Klein, P. J., et al. (2016). Synthesis, radiolabeling and evaluation of novel amine guanidine derivatives as potential positron emission tomography tracers for the ion channel of the N-methyl-d-aspartate receptor. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Preparation method of guanidine hydrochloride. (n.d.). CN118834146A. Google Patents.

-

Preparation of Mono-Cbz Protected Guanidines. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

HPLC Methods for analysis of Guanidine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Clark, J. (n.d.). Mass Spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Guanidine synthesis from various precursors. (n.d.). ResearchGate. Retrieved from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Guanidine Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

- Process for preparing guanidine hydrochloride. (n.d.). CN1247536C. Google Patents.

-

Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Advances. Retrieved from [Link]

-

Chloro pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

-

Gobec, S., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with Hammett substituent constants and pKa calculations. New Journal of Chemistry. Retrieved from [Link]

-

13 C NMR for the TMG. Two characteristic chemical shifts... (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. (2025). ResearchGate. Retrieved from [Link]

-

Isotope Abundance. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]

-

FTIR spectra of MIL-101(Cr)-NH2 (A), MIL-101(Cr)-guanidine (B), and MIL-101(Cr)-gianidine-Fe (C). (n.d.). ResearchGate. Retrieved from [Link]

-

1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. (n.d.). PubMed Central. Retrieved from [Link]

-

Guanidine. (n.d.). Wikipedia. Retrieved from [Link]

-

Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering. (n.d.). ChemBioChem. Retrieved from [Link]

-

Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (n.d.). Digital CSIC. Retrieved from [Link]

-

Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. (2008). Analytical Chemistry. Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). Molecules. Retrieved from [Link]

Sources

- 1. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 4. Synthesis, radiolabeling and evaluation of novel amine guanidine derivatives as potential positron emission tomography tracers for the ion channel of the N-methyl-d-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidine synthesis by guanylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]

- 9. Guanidine HCL [biospectra.us]

- 10. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. helixchrom.com [helixchrom.com]

- 19. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 20. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

Biological Activity of 1-(2-Chlorobenzyl)guanidine: A Technical Guide

This comprehensive technical guide details the biological activity, mechanism of action, and experimental applications of 1-(2-Chlorobenzyl)guanidine (also known as o-chlorobenzylguanidine).

Executive Summary

This compound (CAS: 1128-91-2) is a synthetic guanidine derivative functioning primarily as a norepinephrine transporter (NET) substrate and adrenergic neuron blocking agent . Structurally homologous to the radiopharmaceutical meta-iodobenzylguanidine (MIBG) and the antihypertensive guanethidine, this compound is characterized by its high affinity for sympathetic nerve terminals and chromaffin cells.

Its biological utility is threefold:

-

Adrenergic Blockade: It depletes norepinephrine (NE) stores in post-ganglionic sympathetic neurons, leading to a sympatholytic effect.

-

Targeted Delivery Scaffold: It serves as a "homing" vector for delivering cytotoxic payloads (e.g., alkylating agents) to NET-expressing tumors such as neuroblastoma and pheochromocytoma .

-

Mitochondrial Complex I Inhibition: Like many lipophilic guanidines, it exhibits cytotoxic effects via the inhibition of mitochondrial respiration, a property leveraged in oncology.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the guanidine moiety is crucial for predicting its biological behavior, particularly its transport across membranes.

| Property | Data | Relevance |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]guanidine | Core identity. |

| Molecular Formula | C₈H₁₀ClN₃ | Small molecule, orally bioavailable potential. |

| pKa | ~13.6 (Guanidinium group) | Highly basic; exists almost exclusively as a protonated cation at physiological pH (7.4). |

| Lipophilicity (LogP) | ~2.1 | Sufficiently lipophilic to penetrate tissues but requires active transport (NET) to enter neurons efficiently. |

| Solubility | High (as Hydrochloride salt) | Suitable for aqueous pharmacological formulations. |

Mechanism of Action (MOA)

The biological activity of this compound is defined by its interaction with the catecholamine handling machinery of the sympathetic nervous system.

Uptake-1 Pathway (NET Transport)

The protonated guanidinium cation mimics the ammonium headgroup of norepinephrine. It is actively transported into the cytoplasm of sympathetic neurons and adrenal chromaffin cells via the Norepinephrine Transporter (NET) , also known as Uptake-1.[1]

-

Selectivity: High affinity for NET; low affinity for non-neuronal transporters (Uptake-2).

-

Kinetics: It competes with endogenous norepinephrine, effectively hijacking the reuptake mechanism.

Vesicular Sequestration (VMAT)

Once intracellular, the compound is recognized by the Vesicular Monoamine Transporter (VMAT) on the surface of synaptic vesicles (chromaffin granules).

-

Displacement: It is pumped into the vesicle, displacing endogenous norepinephrine into the cytoplasm.

-

Degradation: The displaced NE is degraded by mitochondrial Monoamine Oxidase (MAO), resulting in the depletion of neurotransmitter stores.

Mitochondrial Toxicity

At high intracellular concentrations, benzylguanidines inhibit NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain. This leads to ATP depletion and the generation of Reactive Oxygen Species (ROS), contributing to cytotoxicity in NET-rich tumor cells (neuroblastoma).

Pathway Visualization

The following diagram illustrates the dual mechanism of transport and mitochondrial toxicity.

Caption: Mechanism of this compound uptake via NET, vesicular storage via VMAT, and downstream mitochondrial inhibition.

Therapeutic & Research Applications

Oncology (Theranostics)

The primary modern application of benzylguanidine analogs is in the management of neuroendocrine tumors.[1]

-

Neuroblastoma Targeting: Since neuroblastoma cells overexpress NET, this compound derivatives are used as vectors.

-

Conjugates: Research focuses on "Hybrid Molecules" where the guanidine moiety is linked to alkylating agents (e.g., melphalan or busulfan). The guanidine guides the toxin specifically to the tumor, sparing healthy tissue.

-

Example:Melphalan-Benzylguanidine hybrids show enhanced potency against neuroblastoma cell lines compared to melphalan alone due to active uptake.

-

Cardiovascular Research

Historically, this class of compounds was explored as anti-hypertensives . By depleting NE stores in sympathetic nerve endings, they reduce peripheral resistance. However, due to side effects (orthostatic hypotension) and the development of better drugs (ACE inhibitors), their use is now restricted to pharmacological research tools.

Experimental Protocols

NET Uptake Competition Assay

This protocol validates the affinity of this compound for the norepinephrine transporter.

Objective: Determine the IC₅₀ of the compound by competing with radiolabeled NE or MIBG.

Materials:

-

Cell Line: SK-N-SH (human neuroblastoma) or PC12 (rat pheochromocytoma) expressing NET.

-

Tracer: [³H]-Norepinephrine or [¹²³I]-MIBG.

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

-

Seeding: Plate cells in 24-well plates (10⁵ cells/well) and culture for 24h.

-

Pre-incubation: Wash cells with warm KRH buffer.

-

Treatment: Add this compound at increasing concentrations (e.g., 1 nM to 100 µM).

-

Challenge: Immediately add the radiotracer (e.g., 20 nM [³H]-NE).

-

Incubation: Incubate at 37°C for 15 minutes (uptake is linear in this phase).

-

Termination: Aspirate buffer and wash 3x with ice-cold KRH to stop transport.

-

Lysis: Lyse cells with 0.1 N NaOH.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Plot % Uptake vs. Log[Concentration]. A sigmoidal dose-response curve indicates competitive inhibition.

Synthesis of this compound

Note: This is a general synthetic route for benzylguanidines.

Reaction: Nucleophilic substitution of 2-chlorobenzylamine with a guanylating agent.

-

Reagents: 2-Chlorobenzylamine (Starting material), S-Methylisothiourea hemisulfate (Guanylating agent).

-

Solvent: Ethanol or Water/Ethanol mix.

-

Reflux: Heat the mixture to reflux for 3–6 hours. Methyl mercaptan (gas) is evolved (requires fume hood).

-

Crystallization: Cool the solution. The product precipitates as the sulfate or hydrochloride salt.

-

Purification: Recrystallize from ethanol/ether to obtain high-purity white crystals.

Safety & Toxicology

Acute Adrenergic Crisis

Upon initial administration, benzylguanidines can cause a transient release of stored norepinephrine before depletion occurs.

-

Mitigation: Slow infusion rates or pre-treatment with alpha-blockers.

Chronic Sympatholysis

Long-term exposure leads to systemic depletion of catecholamines.

-

Symptom:[2][3][4][5][6] Severe orthostatic hypotension (fainting upon standing), bradycardia, and inhibition of ejaculation.

Drug Interactions

-

Tricyclic Antidepressants (TCAs): TCAs (e.g., desipramine) block NET. They will prevent the uptake of this compound, nullifying its biological activity.

-

Sympathomimetics: Exaggerated response due to receptor hypersensitivity following denervation.

References

-

PubChem. (2025).[7] 2-(2-Chlorobenzyl)guanidine Hydrochloride | C8H11Cl2N3.[8] National Library of Medicine. [Link][8]

-

Wieland, S., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. International Journal of Molecular Sciences. [Link]

-

Pandit-Taskar, N., et al. (2018). Norepinephrine Transporter as a Target for Imaging and Therapy. Journal of Nuclear Medicine. [Link]

-

Smets, L. A., et al. (1991). Cytotoxic and antitumor effects of the norepinephrine analogue meta-iodo-benzylguanidine (MIBG). Cancer Chemotherapy and Pharmacology. [Link]

-

Hirsch, J. A. (1984).[2] Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and antitumor effects of the norepinephrine analogue meta-iodo-benzylguanidine (MIBG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimethamine – Wikipedia tiếng Việt [vi.wikipedia.org]

- 6. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]

- 7. 1,3-Bis(Boc)-2-(2-chlorobenzyl)guanidine | C18H26ClN3O4 | CID 177812280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2-Chlorobenzyl)guanidine Hydrochloride | C8H11Cl2N3 | CID 138397522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Guanidinium Moiety

An In-Depth Technical Guide to the Structural Analysis of 1-(2-Chlorobenzyl)guanidine

This guide provides a comprehensive technical overview of the synthesis and structural analysis of this compound, a molecule of interest for its potential pharmacological activities. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a deep and applicable understanding of the molecule's characterization.

The guanidine group is a powerful functional motif in medicinal chemistry, renowned for its strong basicity and ability to form a resonance-stabilized guanidinium cation at physiological pH.[1][2] This cation is a key pharmacophore, capable of engaging in multiple hydrogen bonds and electrostatic interactions with biological targets.[3] Its incorporation into natural products and synthetic drugs has led to a wide array of therapeutic agents, from antihypertensives to antimicrobial compounds.[4][5]

The molecule this compound combines this potent functional group with a 2-chlorobenzyl substituent. This addition introduces specific steric and electronic properties, modulating the molecule's lipophilicity, potential for aromatic interactions (π-stacking), and overall pharmacological profile. Benzyl guanidine derivatives have been explored for various activities, including antibacterial action and as ligands for critical receptors in the central nervous system.[3][6][7] A thorough structural elucidation is the foundational step in understanding its structure-activity relationship (SAR) and developing its therapeutic potential.

Synthesis Pathway: From Amine to Guanidine

The synthesis of this compound can be efficiently achieved through the process of guanylation, where a primary amine is converted into a guanidine. One of the most reliable and common methods involves the reaction of an amine with an S-methylisothiouronium salt.[4] This method is favored for its relatively mild conditions and the commercial availability of the starting materials.

Conceptual Workflow for Synthesis

The workflow involves the reaction of 2-chlorobenzylamine with a guanylating agent like S-methylisothiouronium sulfate in a suitable solvent. A base is typically added to neutralize the salt formed during the reaction, driving the equilibrium towards the product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via reaction with S-methylisothiouronium sulfate.

Materials:

-

2-Chlorobenzylamine hydrochloride

-

S-methyl-2-thiopseudourea sulfate

-

Sodium Hydroxide (50% aqueous solution)

-

Ethanol (absolute)

-

Chloroform

-

Methanolic HCl

Procedure:

-

Free Base Generation: To a solution of 2-chlorobenzylamine hydrochloride (1.0 eq) in ice-cold water, add 50% aqueous sodium hydroxide solution dropwise until the solution is strongly basic (pH > 12). Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the free amine.

-

Guanylation: To this mixture, add S-methyl-2-thiopseudourea sulfate (1.05 eq) dissolved in water. Stir the resulting solution at room temperature for 2-3 hours, then heat to reflux for an additional hour to ensure the reaction goes to completion.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After cooling, treat the reaction mixture with additional 50% NaOH solution to ensure the product is in its free base form. The mixture can then be extracted with an organic solvent like chloroform or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil or solid.[8]

-

Purification and Salt Formation: The crude free base can be purified by column chromatography on silica gel. To obtain a stable, crystalline solid, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and treated with methanolic HCl. The resulting hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Rationale: The initial liberation of the free amine from its hydrochloride salt is crucial as the nucleophilic amine is the reactive species. The reaction with S-methylisothiouronium sulfate proceeds via nucleophilic attack of the amine on the thiourea carbon, leading to the displacement of methanethiol, a volatile and odorous byproduct.[4] Heating to reflux ensures the reaction is driven to completion. Final conversion to the hydrochloride salt provides a stable, non-hygroscopic solid that is easier to handle and weigh than the often-oily free base.

Structural Elucidation: A Multi-Technique Approach

The definitive structural confirmation of this compound requires a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information about the molecule's connectivity, composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization. The spectra are typically acquired in a solvent like DMSO-d₆ or D₂O, especially for the salt form, to ensure solubility and allow for the observation of exchangeable protons (NH).

Predicted NMR Data: The following data is predicted based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary slightly.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |

| Guanidinium Carbon (C=N) | - | ~157.5 | The characteristic chemical shift for a guanidinium carbon, deshielded due to bonding with three nitrogen atoms.[9] |

| Methylene Bridge (-CH₂-) | ~4.45 (s, 2H) | ~42.0 | Singlet integrating to 2 protons, deshielded by the adjacent nitrogen and the aromatic ring. |

| Aromatic C-Cl | - | ~133.0 | Quaternary carbon directly attached to the electron-withdrawing chlorine atom. |

| Aromatic C-CH₂ | - | ~135.0 | Quaternary carbon attached to the methylene bridge. |

| Aromatic CH (4 positions) | 7.25 - 7.50 (m, 4H) | 127.0 - 130.0 | Complex multiplet in the aromatic region, with shifts influenced by the chloro and benzyl substituents. |

| Guanidinium Protons (-NH, -NH₂) | 7.0 - 7.5 (br s, 4H) | - | Broad signals due to quadrupole broadening from ¹⁴N and chemical exchange with the solvent. Their integration can confirm the number of protons.[10] |

Experimental Protocol - NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a carbon spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the types of carbon atoms (CH, CH₂, CH₃). A longer acquisition time is typically required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton signals to their corresponding carbon atoms and confirm neighboring protons.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Predicted Fragmentation Pattern (ESI-MS): Under Electrospray Ionization in positive mode (ESI+), the molecule will be detected as its protonated form, [M+H]⁺.

| m/z (mass-to-charge) | Predicted Fragment | Fragmentation Pathway |

| 184.0741 | [C₈H₁₁ClN₃ + H]⁺ | Molecular Ion (Protonated) |

| 125.0152 | [C₇H₆Cl]⁺ | Benzylic cleavage, forming the stable 2-chlorotropylium or benzyl cation. This is often the base peak.[12] |

| 60.0556 | [CH₆N₃]⁺ | Guanidine fragment resulting from benzylic cleavage. |

Experimental Protocol - MS Acquisition:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 184) as the precursor and applying collision-induced dissociation (CID).[13]

X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Expected Structural Features:

-

The guanidinium group is expected to be nearly planar due to the delocalization of the π-electrons across the C-N bonds.[14]

-

In the crystal lattice, extensive hydrogen bonding is anticipated between the N-H donors of the guanidinium group and the chloride counter-ion, or with adjacent guanidinium groups.

-

The torsion angle between the phenyl ring and the C-N bond will define the molecule's conformation.

Experimental Protocol - Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a saturated solution of the purified compound. A solvent system like ethanol/ether or methanol/chloroform can be effective.

-

Data Collection: Mount a suitable crystal on a goniometer head.[15] Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[15]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares refinement software.[6][15]

Potential Mechanisms of Action: From Ion Channels to Receptors

Based on the activities of structurally related benzyl guanidine compounds, two primary mechanisms of action are plausible for this compound.

Inhibition of Voltage-Gated Potassium (Kv) Channels

Guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels.[2] These channels are critical for regulating neuronal excitability and muscle contraction. By blocking Kv channels, guanidinium compounds can prolong the action potential, leading to enhanced neurotransmitter release at neuromuscular junctions.[9]

Proposed Mechanism: The positively charged guanidinium moiety of this compound likely binds within the intracellular pore of the Kv channel, occluding the ion conduction pathway. The benzyl group may engage in hydrophobic interactions with residues lining the pore, enhancing binding affinity and stabilizing the channel in a closed or inactivated state.[2]

Caption: Proposed mechanism of Kv channel inhibition.

Antagonism of Histamine H₃ Receptors

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters.[16] H₃R antagonists block this inhibition, thereby increasing neurotransmitter release, which can have stimulant and pro-cognitive effects. Many potent H₃R antagonists feature a basic nitrogenous headgroup, like guanidine, connected to a substituted aromatic ring via a linker.[7][17]

Proposed Mechanism: this compound fits the general pharmacophore for H₃R antagonists. The protonated guanidinium group can form a critical salt bridge with a conserved aspartate residue (Asp114) in the receptor's binding pocket, while the 2-chlorobenzyl group occupies an adjacent hydrophobic pocket, making favorable van der Waals contacts.[7] By occupying this site, it prevents the endogenous ligand, histamine, from binding and activating the receptor's inhibitory signaling cascade.[16]

Caption: Proposed mechanism of H₃ receptor antagonism.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on a synergistic combination of chemical synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides indispensable data that, when integrated, delivers a complete and unambiguous picture of the molecule's identity and structure. This foundational knowledge is paramount for understanding its potential interactions with biological systems, such as Kv channels or histamine receptors, and serves as the critical starting point for further drug discovery and development efforts. The protocols and rationale outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel guanidine-containing compounds.

References

-

Organic Syntheses Procedure. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link]

-

PrepChem. Synthesis of guanidine. Available from: [Link]

-

Popiołek, R., et al. (2020). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-.... Molecules. Available from: [Link]

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. Available from: [Link]

-

Lopes, C. M., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology. Available from: [Link]

-

ResearchGate. Synthesis of benzyl guanidine derivatives 20a–e and 24a–e. Available from: [Link]

-

Arctom. This compound. Available from: [Link]

-

ResearchGate. First structural characterization of guanidine, HN=C(NH2)2. Available from: [Link]

-

Guzman, J. D., et al. (2018). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals. Available from: [Link]

-

Wikipedia. Guanidine. Available from: [Link]

-

Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL.... INEOS OPEN. Available from: [Link]

-

Berlinck, R. G. S., et al. (2010). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. Available from: [Link]

-

Sapa, J., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. International Journal of Molecular Sciences. Available from: [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

CV Pharmacology. Calcium-Channel Blockers (CCBs). Available from: [Link]

-

Pande, J., et al. (2019). X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. International Journal of Biological Macromolecules. Available from: [Link]

-

Leurs, R., et al. (2019). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Available from: [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

Dr. Oracle. What is the mechanism of action of calcium channel blockers (CCBs)?. Available from: [Link]

-

Wikipedia. H3 receptor antagonist. Available from: [Link]

-

Royal Society of Chemistry. X-Ray Crystallographic Analysis Report. Available from: [Link]

-

Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available from: [Link]

-

ResearchGate. X-ray crystallographic data for compounds 1a, 1b and 2. Available from: [Link]

-

Sapa, J., et al. (2024). Guanidine Derivative ADS1017, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile. ACS Chemical Neuroscience. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wu, J., et al. (2024). Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. Communications Biology. Available from: [Link]

-

Linney, I. D., et al. (1999). 4-Chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues: the design of potent histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Giallongo, G., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance.... Molecules. Available from: [Link]

-

Wacker, A., et al. (2020). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy.... ChemBioChem. Available from: [Link]

-

Avramovska, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Available from: [Link]alkaloids-and-n-oxides/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raco.cat [raco.cat]

- 4. mdpi.com [mdpi.com]

- 5. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. iris.cnr.it [iris.cnr.it]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uab.edu [uab.edu]

- 14. X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. 4-Chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues: the design of potent histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconvoluting the Cellular Targets of 1-(2-Chlorobenzyl)guanidine: An In-Depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the molecular targets of the bioactive compound 1-(2-Chlorobenzyl)guanidine. Given the therapeutic potential of guanidine-containing molecules, which are known to interact with a wide array of biological targets, a systematic and multi-pronged approach to target deconvolution is essential for elucidating its mechanism of action and advancing its development.[1] This document offers full editorial control to present a logical and scientifically rigorous pathway for target identification, emphasizing the causality behind experimental choices and providing self-validating protocols.

Introduction: The Enigma of this compound

The guanidinium group is a prevalent feature in many biologically active compounds, prized for its ability to form strong hydrogen bonds and its protonated state at physiological pH, which facilitates interactions with biological targets.[1] Guanidine derivatives have demonstrated a broad spectrum of pharmacological activities, including acting as agents targeting the central nervous system, inflammation, and cancer.[1] The specific compound, this compound, with its distinct substitution pattern, presents a unique pharmacological profile that warrants a thorough investigation into its molecular targets to unlock its full therapeutic potential. The process of identifying the direct binding partners of a small molecule, known as target deconvolution, is a critical step in understanding its mechanism of action and potential off-target effects.[2][3]

This guide outlines a strategic workflow for the target identification of this compound, integrating computational prediction with robust experimental validation using both affinity-based and label-free proteomics approaches.

Phase I: In Silico Target Prediction - Charting the Course

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential targets of this compound. These in silico approaches leverage the structural information of the compound to predict its interactions with known protein structures.

Ligand-Based Virtual Screening

This method compares this compound to databases of known ligands with established biological targets.[4] By identifying ligands with high structural similarity, we can infer that this compound may interact with the same or similar protein targets.

Structure-Based Virtual Screening (Molecular Docking)

If high-resolution structures of potential target proteins are available, molecular docking simulations can predict the binding pose and affinity of this compound within the protein's binding site. This can help prioritize potential targets for experimental validation.

Phase II: Affinity-Based Proteomics - Fishing for Targets

Affinity-based methods are a cornerstone of target identification, relying on a modified version of the small molecule to "pull down" its interacting proteins from a complex biological sample.[2][5] This approach requires the synthesis of a chemical probe derived from this compound.

Chemical Probe Design and Synthesis

The design of an effective chemical probe is paramount. A linker and a reporter tag (e.g., biotin) or a photoreactive group must be attached to the this compound scaffold at a position that does not significantly hinder its binding to its native targets. Structure-activity relationship (SAR) data, if available, can guide this design.

A proposed synthetic route for a biotinylated this compound probe is outlined below. This involves coupling a linker to a suitable position on the benzyl ring, followed by the attachment of biotin.

Experimental Workflow: Affinity Chromatography Pull-Down

The core of this approach is the affinity purification of target proteins. The biotinylated this compound probe is immobilized on streptavidin-coated beads and incubated with cell lysate. Proteins that bind to the probe are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.[2][5]

Experimental Protocol: Affinity Chromatography Pull-Down

-

Probe Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated this compound probe.

-

Cell Lysis: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions.

-

Incubation: Add the cell lysate to the probe-immobilized beads and incubate to allow for protein binding.

-

Washing: Perform a series of washes with decreasing salt concentrations to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of free this compound.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

Data Presentation: Hypothetical Pull-Down Results

| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Potential Role |

| P12345 | ASIC3 | 15.2 | <0.001 | Ion channel, mechanosensation, pain |

| Q67890 | KCNQ2 | 8.5 | <0.005 | Voltage-gated potassium channel |

| R54321 | GADD34 | 5.1 | <0.01 | Protein phosphatase 1 regulatory subunit |

Mandatory Visualization: Affinity-Based Target ID Workflow

Caption: Workflow for identifying protein targets using an affinity probe.

Phase III: Label-Free Approaches - Target Identification in a Native State

Label-free methods offer the significant advantage of identifying protein targets without chemically modifying the small molecule, thus avoiding potential alterations to its binding properties.[6] These techniques rely on the principle that drug-protein binding can alter the physical or chemical properties of the target protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.[7] Cells are treated with this compound, heated to various temperatures, and the soluble protein fraction is analyzed by proteomics. Target proteins will exhibit increased thermal stability in the presence of the compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the treated cells and heat them to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

Proteomic Analysis: Analyze the soluble fractions from each temperature point by quantitative mass spectrometry (e.g., using TMT labeling) to identify proteins with increased thermal stability in the drug-treated samples.

Mandatory Visualization: CETSA Principle

Caption: Ligand binding stabilizes proteins against heat-induced denaturation.

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[6] Cell lysates are treated with this compound and then subjected to limited proteolysis. Target proteins will be protected from digestion and can be identified by comparing the protein patterns of drug-treated and control samples.[6]

Phase IV: Target Validation - From Candidates to Confirmed Targets

The identification of candidate proteins from proteomics screens is only the first step. Rigorous validation is crucial to confirm a direct and functionally relevant interaction.

Biochemical Validation

-

Recombinant Protein Binding Assays: Express and purify the candidate proteins and directly measure their binding to this compound using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

-

Enzyme Activity Assays: If the candidate target is an enzyme, assess the ability of this compound to modulate its activity in vitro.

Cell-Based Validation

-

Target Engagement Assays: Use techniques like CETSA in a targeted manner to confirm that this compound engages the candidate protein in living cells.

-

Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate target protein. The cellular phenotype upon treatment with this compound should be altered or abolished in the absence of the target.

-

Overexpression Studies: Overexpress the candidate target protein and assess if this enhances the cellular response to this compound.

Conclusion: A Roadmap to Mechanism

The systematic approach outlined in this guide, combining in silico prediction with orthogonal experimental methodologies, provides a robust framework for the confident identification of the molecular targets of this compound. Elucidating these targets will not only unravel the compound's mechanism of action but also pave the way for its rational optimization and clinical development. The integration of chemical proteomics with classical pharmacology and molecular biology is the key to translating a promising bioactive molecule into a potential therapeutic agent.

References

- Vertex AI Search. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery - PMC.

- PubMed. (n.d.). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels.

- ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.

- Vertex AI Search. (2026, February 2). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery.

- PNAS. (2012, July 10). Identifying mechanism-of-action targets for drugs and probes.

- RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules.

- NIH. (2023, July 3). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells - PMC.

- PubMed Central. (n.d.). The antibiotic robenidine exhibits guanabenz-like cytoprotective properties by a mechanism independent of protein phosphatase PP1:PPP1R15A.

- PubMed. (n.d.). Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ).

- PMC - NIH. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.

- PubMed. (n.d.). Biological activities of guanidine compounds.

- CORE. (n.d.). Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels.

- Google Patents. (n.d.). JP2020037578A - Novel therapeutic use of benzylidene anidine derivatives for the treatment of proteopathy.

- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules.

- PMC - PubMed Central. (n.d.). Identification of Direct Protein Targets of Small Molecules.

- RSC Publishing. (2019, January 11). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.

- RSC Publishing. (2015, November 4). The Chemistry and Biology of Guanidine Natural Products.

- PubMed. (n.d.). Biological activities of guanidine compounds.

- bioRxiv. (2024, February 8). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT.

- Wikipedia. (n.d.). Affinity chromatography.

- World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation.

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of drug target proteins by 2D ligand matching approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

How to dissolve 1-(2-Chlorobenzyl)guanidine for in vivo studies

Application Note: Formulation and Dissolution of 1-(2-Chlorobenzyl)guanidine for In Vivo Administration

Executive Summary

This compound (often supplied as the hydrochloride salt) is a structural analog of adrenergic neuron blocking agents and histamine receptor ligands. While the guanidine moiety renders the molecule highly basic (pKa ~13.6), the lipophilic 2-chlorobenzyl group creates a solubility paradox: the compound is hydrophilic in acidic environments but prone to precipitation at physiological pH (7.4) if not correctly formulated.

This guide provides validated protocols to dissolve this compound for in vivo use, prioritizing solution stability and biocompatibility.

Key Takeaway: Always verify the salt form. The Hydrochloride (HCl) salt is water-soluble but may require co-solvents for high-dose bolus injections (>10 mg/kg).[1] The Free Base is water-insoluble and requires conversion or organic solvents.

Physicochemical Profile & Vehicle Selection

Understanding the molecule's behavior in solution is critical for preventing "crashing out" (precipitation) inside the animal or catheter.

| Property | Value / Characteristic | Implication for Formulation |

| Chemical Structure | Cl-Ph-CH₂-NH-C(=NH)NH₂ | Amphiphilic: Lipophilic tail (benzyl) + Polar head (guanidine). |

| pKa | ~13.6 (Guanidine moiety) | Exists as a cation at pH 7.4. Do not use alkaline buffers (pH > 9) or it will deprotonate and precipitate.[1] |

| Salt Form | Hydrochloride (Standard) | Soluble in water/saline up to ~5-10 mg/mL. |

| LogP | ~1.7 - 2.1 (Estimated) | Moderate lipophilicity; crosses blood-brain barrier (BBB). |

| Stability | Hygroscopic solid | Store desiccated at -20°C. Solutions stable for 24h at 4°C. |

Vehicle Selection Matrix

| Target Concentration | Route of Administration | Recommended Vehicle |

| Low (< 5 mg/mL) | IP, SC, IV (Slow) | Protocol A: Sterile Saline (0.9% NaCl) |

| Medium (5 - 15 mg/mL) | IP, PO | Protocol B: 5% DMSO + 40% PEG300 + 55% Saline |

| High (> 15 mg/mL) | IP, PO | Protocol C: 10% DMSO + 20% SBE-β-Cyclodextrin |

| Sensitive (CNS/IV) | IV (Bolus) | Protocol C: Cyclodextrin-based (Reduces irritation) |

Detailed Preparation Protocols

Protocol A: Standard Aqueous Solution (For Low Doses)

Best for: Routine screening, low concentration (<5 mg/mL), IV infusion.[1]

-

Weighing: Weigh the required amount of this compound HCl salt .

-

Note: If you have the Free Base, you must add 1 molar equivalent of 1N HCl to convert it in situ.[1]

-

-

Dissolution: Add 80% of the final volume of Sterile Saline (0.9%) .

-

Vortex: Vortex vigorously for 60 seconds. The solution should be clear and colorless.

-

Troubleshooting: If hazy, warm to 37°C in a water bath for 5 minutes.

-

-

pH Adjustment: Check pH. It will likely be slightly acidic (pH 5-6). Adjust to pH 7.0–7.4 using dilute NaOH (0.1N) very slowly .

-

Warning: If pH exceeds 8.0, the free base will precipitate.

-

-

Final Volume: Add remaining Saline to reach target volume.

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol B: The "Universal" Co-Solvent System (For High Doses)

Best for: High-dose IP injections, poorly soluble batches, or long-term stability.

Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1]

-

Primary Solubilization: Dissolve compound completely in 100% DMSO .

-

Volume: Use 5% of the final target volume.

-

Visual Check: Ensure no crystals remain.

-

-

Co-Solvent Addition: Add PEG300 (40% of final volume). Vortex to mix.

-

Why: PEG acts as an interface between the organic DMSO and the aqueous phase.

-

-

Surfactant (Optional): Add Tween 80 (5% of final volume). Mix gently (avoid foaming).

-

Aqueous Phase: Slowly add pre-warmed (37°C) Saline (50% of final volume) while vortexing.

-

Critical: Adding cold saline rapidly can cause "shock precipitation."

-

Protocol C: Cyclodextrin Complexation (Gold Standard for IV)

Best for: Reducing irritation (phlebitis), improving bioavailability, and preventing precipitation in the bloodstream.

-

Stock Preparation: Prepare a 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) solution in sterile water.

-

Tip: Captisol® is the commercial standard.

-

-

Compound Dissolution: Dissolve this compound HCl in the smallest possible volume of DMSO (e.g., 2% of final volume) OR add directly to the CD solution if concentration is <10 mg/mL.

-

Complexation: Add the SBE-β-CD solution to the compound.

-

Sonication: Sonicate for 10–20 minutes at room temperature. The cyclodextrin ring encapsulates the hydrophobic benzyl tail, shielding it from water.[1]

-

Filtration: 0.22 µm filter sterilization.

Workflow Visualization (Decision Tree)

Caption: Decision tree for selecting the optimal vehicle based on salt form, concentration, and administration route.

Quality Control & Self-Validation

Before injecting any animal, perform these two checks to ensure scientific integrity:

-

The Tyndall Effect Check: Shine a laser pointer (or bright focused light) through the solution.

-

The Dilution Test: Take 10 µL of your formulation and drop it into 1 mL of warm saline (simulating blood).

References

-

PubChem. (2023). 2-(2-Chlorobenzyl)guanidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Li, D., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Formulation Strategies for Basic Compounds).

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link][1]

Sources

Analytical methods for 1-(2-Chlorobenzyl)guanidine quantification

Application Note: Overcoming Basicity and Polarity Challenges in HPLC and LC-MS Workflows

Executive Summary & Chemical Context[1][2][3][4][5]

The quantification of 1-(2-Chlorobenzyl)guanidine (CBG) presents a specific set of analytical challenges driven by its physicochemical properties. Unlike standard pharmaceutical intermediates, CBG possesses a highly basic guanidine moiety (pKa ~ 13.6) attached to a lipophilic chlorobenzyl ring.

The Analytical Paradox:

-

Basicity: At standard HPLC pH (2–8), the guanidine group is fully protonated (

). This cationic nature leads to severe secondary interactions with residual silanols on silica-based columns, causing peak tailing. -

Polarity: Despite the benzyl ring, the charged guanidine core makes the molecule too polar for standard C18 retention, often resulting in elution within the void volume (

).

This guide presents two validated workflows designed to solve these issues:

-

Method A (QC/Purity): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for robust, high-concentration quality control.

-

Method B (Trace Analysis): Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection for genotoxic impurity screening.

Analytical Decision Framework

The following logic gate determines the appropriate method based on your sensitivity requirements and available instrumentation.

Figure 1: Decision tree for selecting the quantification strategy based on analyte concentration and analytical goals.

Method A: Ion-Pair RP-HPLC (UV Detection)

Target Application: Purity assay, raw material release testing, reaction monitoring.

Rationale

Standard C18 columns fail to retain CBG due to charge repulsion. While high-pH buffers (pH > 10) are often suggested for bases, CBG (pKa ~13.6) remains charged even at pH 10. The most robust "self-validating" system uses Ion-Pair Chromatography . The addition of Sodium 1-Octanesulfonate creates a neutral ion-pair complex with the guanidinium cation, allowing it to interact hydrophobically with the C18 stationary phase.

Protocol Details

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 260 nm (Chlorobenzyl absorption max) |

| Injection Vol | 10 µL |

Gradient Program:

-

0-2 min: 10% B (Isocratic hold for equilibration)

-

2-12 min: 10%

60% B (Linear ramp) -

12-15 min: 60% B (Wash)

-

15.1 min: 10% B (Re-equilibration)

Step-by-Step Execution

-

Buffer Prep: Dissolve 2.72 g

and 1.08 g Sodium 1-Octanesulfonate in 950 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid. Dilute to 1 L. Filter through 0.22 µm nylon filter. -

Sample Prep: Dissolve 10 mg CBG in 10 mL of Mobile Phase A (Do not use pure organic solvent as diluent; it disrupts the ion-pair equilibrium).

-

System Suitability: Inject the standard 5 times.

-

Acceptance Criteria: RSD < 2.0%, Tailing Factor (T) < 1.5.

-

Method B: HILIC-MS/MS (Trace Quantification)

Target Application: Genotoxic impurity screening in final drug substances (e.g., Riociguat), pharmacokinetic studies.

Rationale

Ion-pairing reagents (Method A) are non-volatile and suppress ionization in Mass Spectrometry, making them unsuitable for LC-MS. HILIC (Hydrophilic Interaction Liquid Chromatography) is the ideal alternative. It retains the polar guanidinium cation via water-layer partitioning and electrostatic interactions on a bare silica or amide column. The high organic content of the mobile phase enhances desolvation efficiency in the MS source, significantly boosting sensitivity.

Protocol Details

| Parameter | Specification |

| Column | Waters XBridge Amide or Phenomenex Luna HILIC, 2.1 x 100 mm, 2.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Source | ESI Positive Mode (ESI+) |

| MRM Transition | 218.1 |

Isocratic Conditions:

-

Ratio: 85% B / 15% A (High organic is required for HILIC retention).

-

Run Time: 6.0 minutes.

MS/MS Tuning Parameters (Generic)

-

Precursor Ion:

218.1 -

Product Ion:

176.1 (Benzyl carbocation fragment) -

Cone Voltage: 30 V

-

Collision Energy: 20-25 eV

Workflow Diagram: HILIC Mechanism

Figure 2: HILIC retention mechanism. The polar guanidine partitions into the water layer adsorbed on the stationary phase.

Validation & Troubleshooting Guide

System Suitability Criteria (USP <621>)

Ensure your method meets these requirements before running samples.

| Parameter | Method A (UV) Limit | Method B (MS) Limit | Troubleshooting Action |

| Retention Factor ( | Low k? Increase ion-pair conc. (Method A) or Increase ACN % (Method B). | ||

| Tailing Factor ( | Tailing? Replace column (silanol activity) or lower pH. | ||

| Precision (RSD) | High RSD? Check injector seal or sample solubility. | ||

| Signal-to-Noise | N/A | Low S/N? Clean MS source; check for ion suppression. |

Critical "Gotchas"

-

Carryover: Guanidines stick to stainless steel and injector ports.

-

Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

-

-

Sample Diluent (HILIC): Never dissolve HILIC samples in 100% water. This causes "solvent mismatch" and peak distortion.

-

Solution: Dissolve sample in 80% Acetonitrile / 20% Buffer.

-

References

-

PubChem Compound Summary. (n.d.). This compound.[1] National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

-

Jia, S., et al. (2018).[2] Chromatographic separation of guanidine derivatives: A comparative study. Journal of Chromatography A. (General reference for guanidine separation principles).

- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability parameters).

Sources

Application Notes and Protocols for Utilizing 1-(2-Chlorobenzyl)guanidine in Ion Channel Assays

Introduction: Unveiling the Potential of 1-(2-Chlorobenzyl)guanidine in Ion Channel Research

The guanidinium group, a ubiquitous functional moiety in numerous natural and synthetic bioactive compounds, has long been recognized for its diverse pharmacological activities.[1][2] From naturally occurring marine alkaloids to clinically significant drugs, the guanidino functionality is a key player in molecular interactions with biological targets.[1][2] Within the realm of neuroscience and cardiovascular research, guanidine-containing molecules have demonstrated significant modulatory effects on ion channels, the fundamental gatekeepers of cellular excitability.[3][4]

This compound emerges as a compelling investigational tool for researchers in ion channel pharmacology and drug discovery. As a member of the benzylguanidine class of compounds, it holds the potential to elucidate the intricate mechanisms of ion channel gating and function. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in various ion channel assays. We will delve into its putative mechanism of action, provide detailed protocols for its characterization, and offer insights into data interpretation, thereby empowering researchers to harness the full potential of this intriguing molecule.

Scientific Foundation: The Guanidinium Moiety and Ion Channel Modulation

The guanidinium group, with its positive charge delocalized across three nitrogen atoms, is uniquely suited for interacting with the negatively charged residues often found within the pores and voltage-sensing domains of ion channels. This inherent electrostatic attraction is a cornerstone of its modulatory activity.[1]

Mechanism of Action: A Focus on Voltage-Gated Potassium (Kv) Channels

Extensive research on guanidine and its analogs has revealed a primary mechanism of action centered on the inhibition of voltage-gated potassium (Kv) channels.[3][4] These channels are crucial for repolarizing the cell membrane following an action potential, and their modulation can have profound effects on neuronal firing rates and muscle contractility.

The prevailing model suggests that guanidinium compounds act as intracellular pore blockers of Kv channels.[3][4] Following entry into the cell, the positively charged guanidinium moiety of this compound is proposed to bind within the hydrophilic inner vestibule of the Kv channel pore. This binding event is thought to stabilize a closed conformation of the channel, thereby preventing the efflux of potassium ions and prolonging the duration of the action potential.[3] The benzyl group, with its specific chlorination pattern, likely contributes to the affinity and specificity of this interaction by engaging with hydrophobic pockets within the channel protein.

Signaling Pathway: Inhibition of Kv Channels by this compound

Caption: Proposed mechanism of Kv channel inhibition by this compound.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for characterizing the effects of this compound on ion channels. It is imperative to adapt these protocols to the specific cell lines, equipment, and experimental goals of your laboratory.

Preparation of this compound Stock Solutions

Guanidine compounds are generally hydrophilic and soluble in aqueous solutions.[5] For this compound hydrochloride, a high-concentration stock solution can be prepared in sterile, deionized water or a suitable buffer such as HEPES-buffered saline.

Materials:

-

This compound hydrochloride (MW: 220.10 g/mol for the hydrochloride salt)

-

Sterile, deionized water or desired buffer

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Accurately weigh the desired amount of this compound hydrochloride powder.

-

Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be necessary to facilitate the dissolution of higher concentrations.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for long-term storage. For daily use, a working stock can be kept at 4°C for a limited time.

Note: The maximum solubility of guanidine hydrochloride in water at room temperature is approximately 6 M.[7] While this compound is expected to have good aqueous solubility, it is advisable to perform a solubility test for concentrations significantly higher than 100 mM.

Electrophysiological Characterization using Patch-Clamp

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing high-resolution data on channel gating and conductance.[8] This technique allows for the direct measurement of ion currents in response to voltage changes and the application of test compounds.

Objective: To determine the effect of this compound on the activity of a specific voltage-gated ion channel (e.g., Kv2.1) expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cells stably or transiently expressing the ion channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH)

-

Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with KOH)

-

This compound working solutions (prepared by diluting the stock solution in the extracellular solution)

Protocol:

-

Prepare recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-